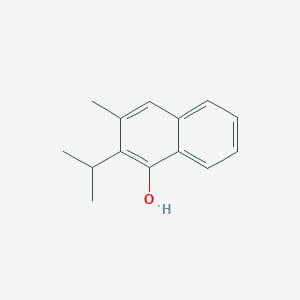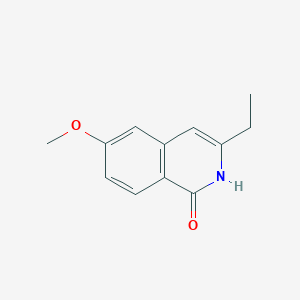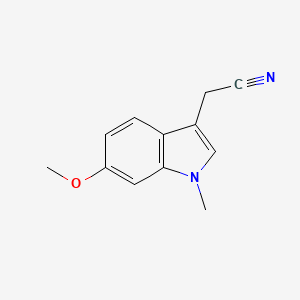
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a methoxy group at the 6-position, a methyl group at the 1-position, and an acetonitrile group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 6-methoxy-1-methylindole and an appropriate nitrile source. The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-Hydroxy-1-methyl-1H-indol-3-yl)acetonitrile.
Reduction: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)ethylamine.
Substitution: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)-2-halogenacetonitrile.
科学研究应用
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The biological activity of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy and nitrile groups further enhance its binding affinity and specificity.
相似化合物的比较
2-(1H-Indol-3-yl)acetonitrile: Lacks the methoxy and methyl substitutions, resulting in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an ethylamine group instead of a nitrile group, altering its reactivity and applications.
2-(1H-Indol-3-ylmethylidene)malononitrile: Features a malononitrile group, which significantly changes its chemical behavior.
Uniqueness: The presence of the methoxy and methyl groups in 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile imparts unique electronic and steric effects, enhancing its reactivity and binding properties compared to other indole derivatives.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-(6-methoxy-1-methylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-4-3-10(15-2)7-12(11)14/h3-4,7-8H,5H2,1-2H3 |
InChI 键 |
LNUOZWIFGAJCAE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


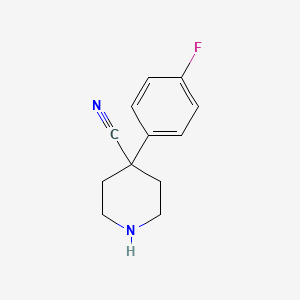

![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)

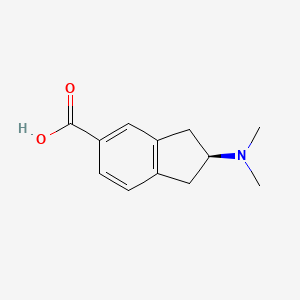
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
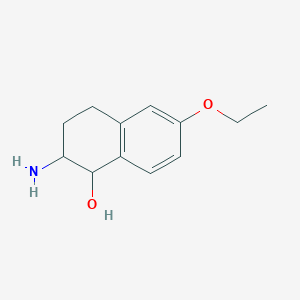

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
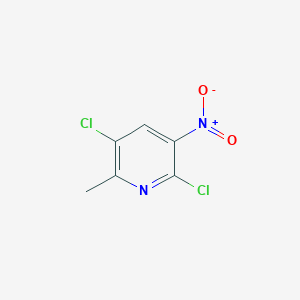
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)
